D3R/MOR antagonist 2

Description

Overview of Dopaminergic and Opioidergic Systems in Neurological and Psychiatric Research

The dopaminergic and opioidergic systems are two of the most extensively studied neurotransmitter systems in the brain, playing crucial roles in a wide array of physiological and psychological processes. The dopaminergic system, primarily originating in the midbrain and projecting to various forebrain regions, is integral to motor control, motivation, reward, and executive functions. acs.org Dysregulation of dopamine (B1211576) signaling is implicated in numerous conditions, including Parkinson's disease, schizophrenia, and substance use disorders. acs.org

The opioidergic system, comprising opioid peptides (endorphins, enkephalins, and dynorphins) and their receptors (μ, δ, and κ), is a key modulator of pain, stress responses, and reward. painphysicianjournal.com The μ-opioid receptor (MOR) is the primary target for opioid analgesics like morphine and is also central to the rewarding and addictive properties of opioids. painphysicianjournal.comunibo.it The two systems are not independent; they exhibit significant anatomical and functional interactions, particularly within the brain's reward circuitry. nih.govbiorxiv.org For instance, opioids can modulate the release of dopamine in the nucleus accumbens, a critical region for reward and reinforcement learning. mdpi.com This interplay is a focal point of research into the neurobiology of addiction and the development of more effective treatments. mdpi.comresearchgate.net

Rationale for Dual-Target Ligand Development in Opioid Use Disorder (OUD) and Pain Management Research

The devastating impact of the opioid crisis has spurred the search for safer and more effective treatments for both opioid use disorder (OUD) and chronic pain. nih.gov A significant challenge with current opioid analgesics is their high potential for abuse and addiction. nih.gov This has led researchers to explore novel therapeutic strategies, including the development of dual-target ligands. mdpi.com The "one-molecule, multiple targets" approach offers potential advantages over administering multiple drugs, such as more predictable pharmacokinetics and a reduced risk of drug-drug interactions. mdpi.com

The core concept behind developing dual MOR agonist/D3R antagonist ligands is to uncouple the analgesic effects of MOR activation from the rewarding properties that lead to abuse. nih.govnih.gov MOR agonists are highly effective painkillers. vastprotech.com However, their activation of the reward system, partly through dopamine release, contributes to their addictive potential.

The dopamine D3 receptor has emerged as a key target for mitigating the rewarding effects of drugs of abuse. nih.gov Preclinical studies have shown that blocking D3Rs can reduce drug-seeking behavior and the motivation to self-administer drugs. nih.govresearchgate.net Therefore, a single molecule that combines MOR agonism (for pain relief) with D3R antagonism (to block reward) could theoretically provide effective analgesia with a lower risk of addiction. nih.govresearchgate.net This approach aims to create a safer class of pain medications. acs.org Partial D3R agonism is also being explored, as it may help to stabilize dopaminergic tone and potentially have fewer side effects than full antagonism. nih.gov

Research into D3R antagonists as a treatment for substance use disorders has been ongoing for over three decades. nih.gov The rationale is supported by several key observations:

D3Rs are concentrated in brain regions associated with reward and motivation, such as the ventral striatum. nih.gov

Studies have shown an increase in D3R levels in individuals with cocaine addiction. nih.gov

A multitude of highly selective D3R antagonists and partial agonists have been synthesized and tested in preclinical models. acs.org

These compounds have demonstrated promise in reducing drug self-administration and relapse-like behaviors in animal models of addiction to various substances, including opioids and psychostimulants. acs.orgnih.govfrontiersin.org For example, selective D3R antagonists like VK4-116 and VK4-40 have been shown to decrease oxycodone self-administration in rodents without diminishing its pain-relieving effects. nih.govworktribe.com This body of research provides a strong foundation for the development of dual-target ligands that incorporate a D3R antagonist component. nih.gov

Identification and Research Significance of Dual-Target D3R/MOR Antagonist 2

This compound, also referred to as compound 121 in scientific literature, is a novel chemical entity designed and synthesized as part of a new generation of dual-target ligands. acs.orgmedchemexpress.com Its development was guided by a desire to optimize the pharmacological and physicochemical properties of earlier dual-target compounds. vastprotech.comacs.org

The research significance of this compound lies in its potential to act as a safer analgesic. acs.orgmedchemexpress.com By combining MOR partial agonism for pain relief with D3R antagonism to reduce abuse liability, this compound represents a promising therapeutic strategy. acs.orgmedchemexpress.com In vitro studies have been conducted to characterize its binding affinities and functional activities at both the D3 and μ-opioid receptors. medchemexpress.cominvivochem.cn

Below are the reported in vitro binding affinities for this compound:

| Receptor | Ki (nM) - Source 1 medchemexpress.com | Ki (nM) - Source 2 invivochem.cn |

|---|---|---|

| D3R | 361 | 46.5 |

| MOR | 85.2 | 691 |

The lead optimization process that resulted in this compound involved tethering different opioid scaffolds to key dopaminergic moieties. acs.orgresearchgate.net This research has led to the identification of several lead compounds, including this compound, that exhibit the desired dual-target profile and have the potential for further preclinical development. acs.orgresearchgate.net

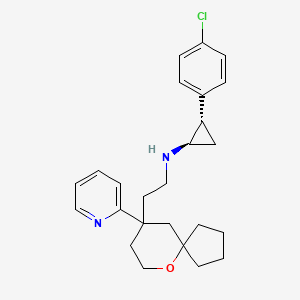

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H31ClN2O |

|---|---|

Molecular Weight |

411.0 g/mol |

IUPAC Name |

(1R,2S)-2-(4-chlorophenyl)-N-[2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethyl]cyclopropan-1-amine |

InChI |

InChI=1S/C25H31ClN2O/c26-20-8-6-19(7-9-20)21-17-22(21)27-15-12-24(23-5-1-4-14-28-23)13-16-29-25(18-24)10-2-3-11-25/h1,4-9,14,21-22,27H,2-3,10-13,15-18H2/t21-,22+,24?/m0/s1 |

InChI Key |

PXLZPYQDTASRQC-JCVDRHSJSA-N |

Isomeric SMILES |

C1CCC2(C1)CC(CCO2)(CCN[C@@H]3C[C@H]3C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |

Canonical SMILES |

C1CCC2(C1)CC(CCO2)(CCNC3CC3C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of D3r/mor Antagonists

Investigation of Receptor Binding Profiles and Affinities

The initial characterization of a novel compound involves determining its binding affinity for its intended targets. This is crucial for understanding its potency and selectivity.

Methodologies for Radioligand Competition Binding Assays at D3R and MOR

Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand and a receptor. oncodesign-services.com These assays utilize a radioactively labeled compound (radioligand) known to bind to the target receptor with high affinity and specificity. oncodesign-services.comnih.gov The general principle of a competition binding assay is to measure the ability of an unlabeled test compound, such as D3R/MOR antagonist 2, to displace the radioligand from the receptor. oncodesign-services.com

The experiment involves incubating a fixed concentration of the radioligand and biological material containing the receptor (e.g., cell membrane preparations from HEK293 cells expressing the human D3R or MOR) with increasing concentrations of the unlabeled test compound. researchgate.netnih.gov After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is measured. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. oncodesign-services.com This IC50 value can then be converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand used. mdpi.com The Ki value represents the affinity of the test compound for the receptor, with lower values indicating higher affinity. researchgate.net For D2-like receptors, including the D3R, a common antagonist radioligand used is [³H]N-methylspiperone. researchgate.netnih.gov

Analysis of Selectivity Profiles: D3R vs. D2R and Other Dopamine (B1211576) Receptor Subtypes

A critical aspect of developing D3R antagonists is ensuring high selectivity over the closely related dopamine D2 receptor (D2R). vastprotech.com The structural and pharmacological similarities between D2R and D3R present a significant challenge in drug design. mdpi.com Antagonism at D2R is associated with undesirable side effects, including extrapyramidal symptoms and metabolic issues. vastprotech.com Therefore, achieving high D3R selectivity is a key objective to improve the safety and tolerability of potential therapeutics. vastprotech.comnih.gov

This compound (Compound 121) was evaluated for its binding affinity at both D3R and MOR. medchemexpress.com In radioligand binding assays, it demonstrated a binding affinity (Ki) of 361 nM for the dopamine D3 receptor and 85.2 nM for the μ-opioid receptor. medchemexpress.com The selectivity profile, particularly the ratio of affinity for D3R versus D2R, is a crucial parameter. While specific binding data for this compound at other dopamine receptor subtypes (D1, D2, D4, D5) is not detailed in the provided context, the research that identified this compound was part of an effort to improve dopamine receptor subtype selectivity (e.g., D3R over D2R). researchgate.net The design of such dual-target ligands often involves tethering a D3R antagonist pharmacophore to an opioid scaffold. nih.govresearchgate.net

| Receptor | Binding Affinity (Ki) |

|---|---|

| Dopamine D3 Receptor (D3R) | 361 nM medchemexpress.com |

| μ-Opioid Receptor (MOR) | 85.2 nM medchemexpress.com |

This table displays the binding affinities of this compound for its primary targets.

Assessment of Ligand-Receptor Association and Dissociation Kinetics

Beyond equilibrium binding affinity (Ki), the kinetics of how a ligand associates (on-rate, k-on) and dissociates (off-rate, k-off) from its receptor are critical determinants of its pharmacological action. acs.orgenzymlogic.com These kinetic parameters define the ligand's residence time at the receptor, which can significantly influence the duration and nature of the biological response. acs.org

Kinetic binding assays are performed to measure these rates. oncodesign-services.comnih.gov Association rate constants are typically determined by incubating the receptor with the radioligand and measuring the specific binding at various time points until equilibrium is reached. Dissociation rate is measured by first allowing the radioligand to bind to the receptor to equilibrium, and then initiating dissociation by adding an excess of an unlabeled ligand and measuring the decrease in radioligand binding over time. enzymlogic.com While specific k-on and k-off values for this compound are not available in the provided search context, these kinetic studies are an essential part of in-depth pharmacological characterization for novel compounds. enzymlogic.com

Characterization of Receptor Functional Activity

Following binding studies, it is essential to determine the functional effect of the ligand on the receptor—whether it acts as an agonist, antagonist, partial agonist, or inverse agonist.

In Vitro Functional Assays for D3R Antagonism and MOR Partial Agonism

A variety of in vitro functional assays are employed to characterize the activity of compounds like this compound. The aim is to confirm the intended D3R antagonist and MOR partial agonist profile. researchgate.net Bioluminescence Resonance Energy Transfer (BRET) based assays are a powerful tool for this purpose. researchgate.netresearchgate.net BRET assays can measure receptor-protein interactions in real-time in living cells, such as G-protein activation or the recruitment of β-arrestin, which occurs following receptor activation. nih.gov

For this compound (Compound 121), its functional profile was identified as having the potential for analgesic effects through MOR partial agonism and reducing opioid-misuse liability via D3R antagonism. researchgate.netmedchemexpress.com This profile was determined through functional studies that evaluated its efficacy. researchgate.netresearchgate.net For an antagonist, the functional assay would measure the compound's ability to block the response induced by a known agonist. The potency of the antagonist is typically expressed as an IC50 value. acs.org For a partial agonist, the assay measures the compound's ability to elicit a submaximal response compared to a full agonist, with its potency given by an EC50 value and its efficacy by the Emax value. researchgate.net

Both D3R and MOR are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. nih.govportlandpress.com Activation of Gi/o-coupled receptors leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Therefore, measuring changes in cAMP levels is a common and direct way to assess the functional activity of ligands for these receptors. nih.govpromega.com

For a D3R antagonist, a cAMP assay would involve stimulating cells expressing D3R with a D3R agonist (which would decrease cAMP levels) in the presence of varying concentrations of the antagonist. The antagonist's potency (IC50) is determined by its ability to reverse the agonist-induced inhibition of cAMP production. revvity.com For a MOR partial agonist, the compound itself would be tested for its ability to inhibit cAMP production. As a partial agonist, it would produce a submaximal inhibition of cAMP compared to a full MOR agonist. revvity.com These assays confirm the functional nature of the ligand's interaction with its target receptors at a key point in their signaling cascade. portlandpress.com

β-Arrestin Recruitment and Receptor Internalization Studies

Research into the compound "this compound" reveals specific interactions at the cellular level, particularly concerning β-arrestin recruitment and the subsequent process of receptor internalization. Studies have shown that this compound demonstrates arrestin-bias at the D3 receptor (D3R). nih.gov This means it preferentially activates the β-arrestin signaling pathway over the G protein pathway. nih.gov In comparison, the unsubstituted parent compound 1 shows no preference for either G protein or arrestin recruitment at the D3R. nih.gov

The mechanism of action for compound 2's β-arrestin recruitment is linked to its interaction with the second extracellular loop (EL2) of the receptor. nih.gov Mutation of a specific isoleucine residue in this loop (I184AEL2) selectively abolishes β-arrestin2 recruitment for compound 2, while the activity of balanced agonists remains unaffected. nih.gov This highlights the critical role of EL2 in the compound's ability to engage the β-arrestin pathway. nih.gov

While agonist-induced internalization is a common mechanism for many G protein-coupled receptors (GPCRs), the D3R has shown some unique characteristics. Generally, dopamine induces only a small fraction of D3Rs to move from the cell surface to the interior, a contrast to the behavior of D2 receptors. mdpi.comnih.gov However, some novel D3R agonists have been found to induce receptor internalization independent of β-arrestin. mdpi.comresearchgate.net Instead, D3R often undergoes a process called pharmacological sequestration upon agonist activation, where the receptor moves to a more hydrophobic environment within the cell membrane without full internalization. mdpi.comresearchgate.net Some second-generation antipsychotics that act as arrestin-3 agonists at the D3R can promote receptor endocytosis and subsequent degradation. nih.gov

Mitogenesis Assays for D3R Functional Evaluation

Mitogenesis assays are a key tool for evaluating the functional activity of compounds at the D3 receptor. In these assays, the ability of a compound to stimulate or inhibit cell proliferation (mitogenesis) mediated by the receptor is measured. diabetesjournals.org Typically, Chinese hamster ovary (CHO) cells stably expressing the human D3R are used. diabetesjournals.orgacs.org The assay measures the incorporation of [3H]thymidine into the DNA of proliferating cells. diabetesjournals.org

In the context of D3R antagonists, these assays are often used to determine their potency in inhibiting the mitogenesis induced by a D3R agonist, such as quinpirole. acs.orgnih.gov For instance, a series of D3R-selective antagonists were found to be moderately potent in inhibiting quinpirole-stimulated mitogenesis in CHO cells, with some compounds also showing weak partial agonist profiles at higher concentrations. nih.govacs.org It has been noted that for many of these antagonists, their functional potencies in the mitogenesis assay are lower than their binding affinities for the D3R. nih.govacs.org

Medicinal Chemistry and Rational Drug Design Principles for Dual Target D3r/mor Ligands

Structure-Activity Relationship (SAR) Investigations for Dual-Target Ligands

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity at both the D3R and MOR. These investigations guide the iterative process of designing and synthesizing novel compounds with optimized dual-target profiles. A fragment-based drug design approach, supported by computational methods, is often employed due to the limited availability of established SAR for dual-target MOR-D3R ligands. acs.org

Analysis of Pharmacophore Requirements for D3R and MOR Binding

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific receptor. For dual-target D3R/MOR ligands, the design often involves incorporating pharmacophoric elements recognized by both receptors.

Key pharmacophoric features for MOR agonists typically include a protonated amine, a phenolic hydroxyl group, and a hydrophobic aromatic ring. lboro.ac.uk For D3R antagonists, a common pharmacophore includes a protonated amine, an aromatic ring, and a distal aromatic moiety connected by a linker. mdpi.com The successful design of dual-target ligands often involves merging these features within a single molecule. For instance, substituted phenyl-piperazine and phenyl-piperidine scaffolds are common motifs found in ligands for both MOR and D3R, providing a structural basis for achieving dual binding. nih.gov

Bitopic ligands represent a sophisticated design strategy where a primary pharmacophore (PP) targeting the orthosteric binding site (OBS) is tethered to a secondary pharmacophore (SP) that interacts with a secondary binding pocket (SBP) or an allosteric site. nih.gov In the context of D3R/MOR ligands, a MOR agonist PP can be combined with a D3R antagonist SP. Interestingly, a well-designed MOR PP can also be accommodated within the D3R SBP, and conversely, a D3R PP can interact with the MOR SBP, enhancing the affinity for both targets. acs.orgvastprotech.com

The following table summarizes the binding affinities of representative dual-target D3R/MOR ligands, illustrating the impact of different structural scaffolds on receptor binding.

| Compound | D3R Ki (nM) | MOR Ki (nM) |

| 23 | 2.5 | 15 |

| 28 | 0.8 | 3.2 |

| 40 | 1.2 | 0.5 |

| 46 | 2.7 | 55.2 |

| 84 | 3.5 | 85.2 |

| 114 | 1.8 | 25.6 |

| 121 | 0.9 | 12.3 |

| Data compiled from published research. nih.govnih.govacs.orgnih.gov |

Role of Linker Length and Rigidity in Dual-Target Efficacy

Linker Length: The length of the linker is a key determinant of whether the ligand can simultaneously and optimally occupy the binding sites of both receptors. Previous studies have highlighted the importance of longer linkers, typically 4 to 5 methylene (B1212753) units, in maximizing D3R binding. nih.gov

Linker Rigidity: The rigidity of the linker can influence the conformational flexibility of the ligand, which in turn affects its ability to adopt the appropriate binding pose at each receptor. A rigid cyclopropyl (B3062369) linker, for example, has been shown to be important for achieving unique pharmacological profiles, with its stereochemistry being essential for favorable interactions at the D3R. nih.gov

Impact of Chemical Moieties on Receptor Selectivity

The incorporation of specific chemical moieties into the ligand scaffold can significantly influence its selectivity for D3R over other dopamine (B1211576) receptor subtypes (like D2R) and its relative affinity for MOR.

For instance, the introduction of a 3-hydroxyl group on the linker of certain D3R-selective ligands has been shown to improve D3R selectivity over D2R by reducing affinity at the D2R rather than enhancing D3R affinity. nih.gov Similarly, the choice of the secondary pharmacophore in bitopic ligands can dramatically impact selectivity. For example, a 2-indole amide SP connected by a butyl linker resulted in a 123-fold selectivity for D3R over D2R in one compound, whereas a 3,4-dihydroquinolin-2(1H)-one SP with the same PP and linker showed only a 2.8-fold selectivity. mdpi.com

The 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif has been identified as an advantageous "head" group for promoting D3R affinity and selectivity. nih.gov Docking studies suggest that this moiety orients within the orthosteric binding pocket of the D3R, while the "tail" of the molecule interacts with the secondary binding pocket, stabilized by interactions with extracellular loop 2 (ECL2). nih.gov

The following table provides examples of how different chemical moieties influence receptor selectivity.

| Moiety | Impact on Selectivity |

| 3-OH on linker | Increases D3R vs. D2R selectivity nih.gov |

| 2-indole amide SP | Can significantly enhance D3R vs. D2R selectivity mdpi.com |

| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | Favorable for D3R affinity and selectivity nih.gov |

Computational Drug Design Methodologies

Computational approaches are indispensable tools in the rational design of dual-target D3R/MOR ligands. These methods provide insights into ligand-receptor interactions, guide the design of new molecules, and help to prioritize compounds for synthesis and biological evaluation. nih.govacs.org

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies are employed in the development of dual-target ligands. iaanalysis.comextrapolations.com

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the target receptor is unknown or not well-defined. iaanalysis.com It relies on the analysis of a set of known active ligands to develop a pharmacophore model that captures the essential features for biological activity. dovepress.com This model can then be used to screen virtual compound libraries to identify new potential ligands. dovepress.com

Structure-Based Drug Design (SBDD): When the 3D structure of the receptor is available, as is the case for both MOR and D3R, SBDD becomes a powerful tool. iaanalysis.com This approach involves using the receptor structure to design ligands that fit geometrically and energetically into the binding site. extrapolations.com Molecular docking is a key technique in SBDD. dovepress.com

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide detailed insights into how ligands interact with their receptor targets at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.orgnrfhh.com It is used to screen virtual libraries of compounds and to understand the binding modes of known ligands. acs.org For dual-target D3R/MOR ligands, docking studies are performed on the crystal structures of both receptors (e.g., PDB: 3PBL for D3R and PDB: 5C1M for MOR) to predict and optimize ligand-receptor interactions. nih.gov Docking studies have revealed, for example, that agonists and antagonists can have distinct binding modes within the MOR, with antagonists often forming a bond with Y3.33 in transmembrane helix 3 (TM3), while agonists may bind to H6.52 in TM6. researchgate.netbenthamopenarchives.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of conformational changes and the stability of interactions. mdpi.com These simulations can reveal important details about the activation mechanisms of receptors. For instance, MD simulations of MOR have shown a break in a hydrogen bond between TM3 and TM7 (the "3-7 lock") during agonist binding, which is not observed with antagonists. researchgate.netbenthamopenarchives.com

The following table summarizes key amino acid residues involved in the interaction of ligands with D3R and MOR, as identified through computational studies.

| Receptor | Key Interacting Residues |

| D3R | Asp110 (TM3), Ser192, Tyr365 nih.govmdpi.com |

| MOR | Asp147 (TM3), Tyr148 (TM3), His297 (TM6) acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique pivotal in the rational design of dual-target ligands such as D3R/MOR antagonist 2. By correlating the physicochemical properties of a series of compounds with their biological activities, QSAR models can predict the affinity and efficacy of novel molecules, thereby guiding synthetic efforts and minimizing trial-and-error in drug discovery. For dual D3R/MOR antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govmdpi.com

These models generate 3D contour maps that visualize the spatial regions where specific properties influence biological activity. For instance, a CoMFA model for a series of D3R ligands might indicate that steric bulk in one region of the molecule enhances receptor affinity, while an electropositive charge in another area is detrimental. nih.gov In developing ligands related to this compound, QSAR studies have elucidated the importance of steric, electrostatic, and hydrophobic fields in the binding process at the dopamine D3 receptor. nih.gov The statistical robustness of a QSAR model is critical and is evaluated using parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), the standard error of estimation (SEE), and the F-test value. mdpi.comfrontiersin.org A high q² value (>0.5) indicates good predictive ability of the model. nih.gov

For example, a CoMSIA model developed for D3R ligands showed that hydrophobic interactions played a significant role in the binding affinity. nih.gov Such insights are crucial for optimizing the D3R antagonist pharmacophore of a dual-target compound. These computational models allow for the pre-screening of virtual compounds, prioritizing the synthesis of candidates with the highest predicted potency and desired dual-receptor profile. mdpi.com

Table 1: Representative Statistical Validation of a 3D-QSAR (CoMFA) Model

This table illustrates typical statistical parameters used to validate the predictive power of a 3D-QSAR model developed for a series of receptor ligands.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-Validated r²) | 0.607 | Indicates the internal predictive ability of the model, determined by leave-one-out cross-validation. A value > 0.5 is considered good. |

| r² (Non-Cross-Validated r²) | 0.981 | Represents the correlation between the predicted and actual activities for the training set compounds. A value close to 1.0 indicates a strong correlation. |

| SEE (Standard Error of Estimate) | 0.094 | Measures the standard deviation of the residuals, indicating the absolute error of the predictions. Lower values are better. |

| F-value | 149.222 | The F-test value, indicating the statistical significance of the model. Higher values suggest a more statistically significant model. |

| Optimal Components | 10 | The number of principal components used to generate the final model that yields the highest q². |

Synthetic Strategies and Methodological Advancements

Development of Chemical Synthesis Routes for Novel Dual-Target Ligands

The synthesis of novel dual-target D3R/MOR ligands is a complex process that often involves a modular approach, where known pharmacophores for each target are connected via a chemical linker. nih.gov The strategic design involves identifying a suitable µ-opioid receptor (MOR) agonist or partial agonist scaffold and covalently tethering it to a dopamine D3 receptor (D3R) antagonist or partial agonist moiety. nih.gov

A common strategy begins with the synthesis of key intermediates that can be readily modified. nih.gov For instance, a synthetic route may involve the preparation of a core structure bearing a reactive functional group, such as a nitrile, carboxylic acid, or primary alcohol. nih.gov This intermediate can then be elaborated. A versatile and efficient method involves the conversion of a nitrile to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H), followed by a one-pot reductive amination with a desired amine-containing D3R pharmacophore, such as a substituted arylpiperazine. nih.gov This approach allows for the rapid generation of a library of diverse analogs by varying the amine component. nih.govresearchgate.net

The choice of pharmacophores is critical. For the MOR component, scaffolds derived from molecules like loperamide (B1203769) have been utilized. researchgate.net For the D3R component, 4-(2,3-dichlorophenyl)piperazine is a frequently employed moiety known for its affinity for D2-like receptors. researchgate.net The linker connecting the two pharmacophores is also a key variable, with different lengths and compositions (e.g., methylene chains) being explored to achieve the optimal spatial orientation for dual-receptor binding. researchgate.net Key reaction steps in these multi-step syntheses often include alkylations, amide couplings, and reductions using reagents like borane (B79455) dimethyl sulfide (B99878) complex (BH3·DMS). nih.gov The scalability of these synthetic routes is an important consideration for future development. researchgate.net

Enantioselective Synthesis and Stereoisomer Evaluation

Stereochemistry plays a crucial role in the interaction between a ligand and its target receptors, as biological macromolecules like GPCRs are chiral environments. The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and functional activity. nih.gov For dual D3R/MOR ligands, evaluating the pharmacological properties of individual stereoisomers is essential for identifying the optimal candidate.

Enantioselective synthesis is a key methodological advancement that enables the preparation of single enantiomers, avoiding the need to separate isomers from a racemic mixture. nih.gov For example, enantioselective total synthesis routes have been developed for morphinan-based compounds using techniques like the Noyori asymmetric reduction to establish a specific chiral center. nih.gov This allows for the targeted synthesis of either the naturally occurring or the non-natural enantiomer by selecting the appropriate chiral catalyst. nih.gov

Evaluation of the separated stereoisomers often reveals significant differences in their receptor binding profiles. It is common for one enantiomer to exhibit high affinity for a target receptor while the other is significantly less active or inactive. nih.gov For instance, the µ-opioid receptor displays strong stereoselective recognition, binding effectively to (-)-morphine while showing minimal affinity for its unnatural enantiomer, (+)-morphine. nih.gov In the context of dual-target ligands, this stereoselectivity can be exploited. One study noted that the absolute stereochemistry of a hydroxyl group on the linker was optimal for D3R affinity. nih.gov Therefore, a specific stereoisomer of this compound may possess the desired high affinity for both D3R and MOR, while other isomers may be less potent or exhibit an undesirable receptor profile.

Table 2: Hypothetical Stereoisomer Binding Affinity Profile

This table illustrates how different stereoisomers of a chiral dual-target ligand might exhibit distinct binding affinities (Ki, nM) at the µ-opioid and D3 dopamine receptors.

| Stereoisomer | MOR Ki (nM) | D3R Ki (nM) | Comment |

|---|---|---|---|

| (R,R)-Isomer | 5.2 | 15.8 | Exhibits high affinity for both target receptors. |

| (S,S)-Isomer | 450.7 | 890.2 | Shows significantly lower affinity at both receptors compared to the (R,R)-isomer. |

| (R,S)-Isomer | 25.1 | 1250.5 | Maintains moderate MOR affinity but has poor affinity for D3R. |

| (S,R)-Isomer | 675.3 | 30.4 | Shows poor MOR affinity but retains moderate affinity for D3R. |

Preclinical Efficacy and Pharmacological Research in Animal Models

Evaluation in Models of Opioid-Induced Behaviors

Animal models that simulate opioid-taking and seeking behaviors are crucial for assessing the preclinical efficacy of potential pharmacotherapies. These models provide insights into how a compound might influence the rewarding and reinforcing properties of opioids, as well as the motivation to seek them after a period of abstinence.

Self-administration studies in animals are a cornerstone of addiction research, providing a measure of the reinforcing effects of a drug. In these paradigms, animals learn to perform a specific action, such as pressing a lever, to receive a dose of a drug.

Recent research has highlighted the effectiveness of D3R antagonists in reducing opioid self-administration. For instance, highly selective D3R antagonists have been shown to decrease oxycodone self-administration and prevent the escalation of opioid intake in both male and female rats. vastprotech.com Similarly, pretreatment with selective D3R antagonists can attenuate ongoing opioid self-administration under various reinforcement schedules. biorxiv.org

Studies have demonstrated that D3R antagonists, such as compound 2 , can dose-dependently reduce heroin self-administration in wild-type mice. acs.org This effect was absent in D3R knockout mice, confirming that the mechanism of action is mediated through the D3R. acs.org Another compound, 16 , was also effective at reducing heroin self-administration in wild-type mice at a lower dose than compound 2 , suggesting greater potency. acs.org

Furthermore, the D3R antagonist/partial agonist (±)VK4-40 has shown promise by selectively and robustly decreasing opioid self-administration across different schedules of reinforcement. nih.gov In contrast, another compound, (±)VK4-116 , was found to have insufficient affinity for D3Rs in non-human primates to reduce oxycodone self-administration. nih.gov

The table below summarizes the effects of various D3R antagonists on opioid self-administration in preclinical models.

| Compound | Opioid | Animal Model | Key Finding |

| D3R antagonist 2 | Heroin | Mice | Dose-dependently attenuated heroin self-administration in wild-type but not D3R knockout mice. acs.org |

| D3R antagonist 16 | Heroin | Mice | Dose-dependently attenuated heroin self-administration in wild-type but not D3R knockout mice; more potent than compound 2. acs.org |

| (±)VK4-40 | Opioids | Monkeys | Selectively and robustly decreased opioid self-administration across different schedules of reinforcement. nih.gov |

| (±)VK4-116 | Oxycodone | Monkeys | Did not significantly reduce oxycodone self-administration. nih.gov |

| VK4-116 | Oxycodone | Rats | Dose-dependently decreased the escalation of oxycodone self-administration. frontiersin.org |

| BAK4-54 | Heroin | Mice | Significantly inhibited intravenous heroin self-administration in wild-type mice, but not in D3-knockout mice. nih.gov |

| CAB2-015 | Heroin | Mice | Significantly inhibited intravenous heroin self-administration in wild-type mice, but not in D3-knockout mice. nih.gov |

Conditioned Place Preference (CPP) is a behavioral paradigm used to measure the rewarding effects of a drug. In this model, an animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment is interpreted as a measure of the drug's rewarding properties.

Preclinical studies have consistently shown that D3R antagonists can block the rewarding effects of opioids as measured by CPP. For example, the D3R antagonist 2 has been shown to block both the acquisition and expression of heroin-induced CPP in rats. acs.org Similarly, pretreatment with the D3R antagonist 19 dose-dependently inhibited the acquisition of oxycodone-induced CPP in rats. acs.org

The D3R antagonist/partial agonist (±)VK4-40 has also been found to attenuate the rewarding effects of oxycodone. nih.gov These findings suggest that D3R antagonism can effectively diminish the pleasurable associations linked to opioid use.

The table below presents findings from studies using CPP models to evaluate D3R antagonists.

| Compound | Opioid | Animal Model | Key Finding |

| D3R antagonist 2 | Heroin | Rats | Blocked the acquisition and expression of heroin-induced CPP. acs.org |

| D3R antagonist 19 | Oxycodone | Rats | Dose-dependently inhibited the acquisition of oxycodone-induced CPP. acs.org |

| (±)VK4-40 | Oxycodone | Rodents | Attenuated oxycodone reward. nih.gov |

Relapse is a major challenge in the treatment of opioid addiction. Reinstatement models in animals are used to study the factors that can trigger a relapse to drug-seeking behavior after a period of abstinence. These triggers can include re-exposure to the drug itself (drug-primed reinstatement), exposure to drug-associated cues (cue-induced reinstatement), or stress.

A growing body of preclinical evidence indicates that selective D3R antagonists are highly effective in reducing relapse-like behaviors. nih.gov For instance, the D3R antagonist VK4-116 has been shown to reduce the reinstatement of drug-seeking behavior triggered by an oxycodone prime. frontiersin.org

Studies with other D3R antagonists, such as SB-277011A and another selective antagonist, have demonstrated a significant dose-dependent decrease in responding for cocaine-associated cues. nih.gov While these studies focus on psychostimulants, the underlying neurobiology of relapse shares common pathways, suggesting potential efficacy for opioids as well. D3R antagonists are often most effective in models of relapse when extracellular dopamine (B1211576) levels are lower, which is a condition that can be induced by heroin. acs.org

Neurobiological Mechanisms Underlying Behavioral Effects

The compound D3R/MOR antagonist 2 is a dual-target ligand that interacts with both the dopamine D3 receptor (D3R) and the µ-opioid receptor (MOR). medchemexpress.com Its mechanism is rooted in the modulation of the mesolimbic dopamine system, a critical pathway for reward, motivation, and emotional regulation. mdpi.comnih.gov D3Rs are highly expressed in the limbic areas of the brain and function as autoreceptors on dopamine neurons. mdpi.comnih.gov By acting as an antagonist at these presynaptic D3 autoreceptors, the compound is expected to inhibit the negative feedback loop that normally suppresses dopamine synthesis and release. mdpi.comnih.gov This disinhibition leads to an increase in the extracellular levels of dopamine in key mesolimbic regions such as the nucleus accumbens and prefrontal cortex. nih.gov This modulation of dopaminergic tone is a central component of its neurobiological effect.

A primary mechanism of action for this compound involves its potential to reduce the misuse liability of opioids through its D3R antagonism. medchemexpress.comszabo-scandic.com Opioids typically induce a significant and rapid increase in dopamine release within the mesolimbic reward pathway, a key factor driving their reinforcing and addictive properties. The D3R antagonist component of the compound is hypothesized to counteract this effect. Preclinical evidence suggests that D3R antagonists can effectively attenuate the rewarding effects of various drugs of abuse, including opioids. frontiersin.orgosti.gov By blocking D3 receptors, the compound may normalize dopamine transmission and diminish the intense dopamine surge caused by opioid receptor activation, thereby reducing the motivation to self-administer the drug. nih.gov

The effectiveness of a centrally acting drug like this compound depends on its ability to cross the blood-brain barrier and engage its molecular targets in specific brain regions. For D3R antagonists, target regions of high importance include the substantia nigra, globus pallidus, and ventral striatum, where D3 receptors are densely located. frontiersin.orgnih.gov Preclinical studies with other D3R antagonists, such as ABT-925 and GSK598809, have utilized techniques like positron emission tomography (PET) to visualize and quantify receptor occupancy in the brains of animals and humans. frontiersin.orgnih.gov For instance, studies with ABT-925 in healthy subjects demonstrated high receptor occupancy in the substantia nigra and globus pallidus. nih.gov Similarly, research with GSK598809 in rats and humans confirmed its preferential binding to D3 receptors in vivo. frontiersin.org Such studies are crucial for correlating the degree of target engagement with the observed behavioral and neurochemical effects, and similar investigations would be essential to fully characterize this compound.

Comparative Preclinical Studies with Other D3R Antagonists/Partial Agonists

The unique profile of a dual D3R/MOR antagonist is best understood by comparing its actions to other compounds that modulate the D3 receptor. These include selective antagonists, as well as partial agonists which can activate the receptor to a limited degree. The following table provides a comparative overview of this compound and other relevant D3R ligands based on available preclinical data.

| Compound | Mechanism of Action | Key Comparative Preclinical Insights |

| This compound | D3R antagonist (Ki: 361 nM) and MOR antagonist (Ki: 85.2 nM). medchemexpress.com | Possesses a dual mechanism aimed at potentially providing analgesia while reducing opioid misuse liability. medchemexpress.comszabo-scandic.com |

| Buspirone (B1668070) | 5-HT1A partial agonist; also binds with high affinity to D3 and D4 receptors and lower affinity to D2 receptors. acs.orgresearchgate.net | While not D3R-selective, oral buspirone shows preferential D3R blockade in primates. researchgate.net Its broader receptor profile contrasts with more selective agents and has produced mixed results in preclinical addiction models. nih.gov |

| Cariprazine (B1246890) | D3/D2 receptor partial agonist with a preference for D3 receptors; also a 5-HT1A partial agonist. dovepress.comresearchgate.netunimi.it | As a partial agonist, cariprazine can act as an agonist or antagonist depending on the endogenous dopamine levels, differing from a pure antagonist. medizinonline.com It has shown efficacy in models of schizophrenia and bipolar disorder. mdpi.comunimi.it |

| F17464 | Potent and selective D3R antagonist (Ki: 0.17 nM) with partial agonist activity at 5-HT1A receptors. nih.govresearchgate.net | Exhibits high selectivity for D3R over D2R (>50-fold). nih.gov Preclinical studies show it increases dopamine release in the prefrontal cortex and has potential in models of schizophrenia and autism. nih.govresearchgate.net |

| ABT-925 | Selective D3R antagonist with ~100-fold higher affinity for D3R versus D2R. uniad.org.brresearchgate.net | Has been used extensively as a research tool. nih.gov PET studies have confirmed D3R occupancy in the human brain, though clinical trials in schizophrenia did not meet primary endpoints, possibly due to insufficient receptor occupancy at the doses tested. nih.govresearchgate.net |

| GSK598809 | Selective D3R antagonist. frontiersin.orgosti.gov | Demonstrated D3 receptor binding in humans and, in rats, disrupted conditioned place preference for nicotine, providing clinical evidence for D3R antagonism in treating substance use disorders. frontiersin.orgosti.gov |

| SR-22117 | D3R partial agonist. | The antagonist action of this compound would produce different effects compared to the partial agonism of SR-22117, which maintains some level of receptor activation. |

| VK4-116 | Highly selective D3R antagonist. nih.govnih.gov | Shown to be effective in preclinical models of cocaine and opioid use disorders, where it reversed behavioral deficits and reduced drug-seeking without significant D2R-related side effects. nih.govresearchgate.netnus.edu.sg |

| BAK4-54 | High-affinity D3R antagonist/partial agonist (full antagonist at low doses, partial agonist at higher doses). researchgate.netnih.gov | This dual-functionality may offer a distinct therapeutic profile. It has been shown to be effective in reducing oxycodone-taking and seeking behaviors in rats. nih.gov |

Research Challenges and Future Directions in D3r/mor Antagonist Development

Addressing Receptor Selectivity Challenges in Ligand Design

A significant hurdle in the development of D3R-targeting ligands is achieving high selectivity over the closely related D2 receptor (D2R). researchgate.netmdpi.com The high degree of structural similarity, particularly within the transmembrane regions (78% sequence identity), results in comparable binding sites, making the design of D3R-selective antagonists a formidable task. mdpi.comresearchgate.net The development of D3 selective antagonists is a challenging endeavor due to the close homology with the D2 receptor subtype. frontiersin.org

To overcome this, researchers have employed various strategies. One approach involves exploiting the subtle differences between the D3R and D2R binding pockets. For instance, the D3R possesses a shallow secondary binding pocket (SBP) that is not present in the D2R. mdpi.com Designing ligands that specifically interact with this SBP can enhance D3R selectivity. mdpi.com Bivalent or bitopic ligands, which consist of two pharmacophores connected by a linker, represent another innovative strategy. researchgate.netnih.gov This design allows one pharmacophore to bind to the primary orthosteric binding site (OBS) of the D3R, while the second pharmacophore can interact with the SBP or other less conserved regions, thereby increasing selectivity. researchgate.netnih.govnih.gov

Structure-activity relationship (SAR) studies, guided by computational modeling and the crystal structure of the D3R, have been instrumental in identifying key structural motifs that confer D3R selectivity. nih.govacs.orgnih.gov For example, in the development of dual-target MOR-D3R ligands, the 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine scaffold was found to be a valuable D3R pharmacophore that, while sometimes causing a loss in D3R affinity, compensated with an increase in D3R selectivity. nih.gov The continuous refinement of these scaffolds is crucial for developing next-generation D3R/MOR antagonists with improved selectivity profiles.

Optimization of Pharmacological Profiles for In Vivo Translation

Translating a promising compound from in vitro assays to effective in vivo therapeutic application requires careful optimization of its pharmacological profile. This involves ensuring the molecule can reach its target in the brain in sufficient concentrations and persist long enough to exert its therapeutic effect, all while minimizing off-target effects.

Strategies for Enhancing Brain Penetration (CNS-MPO Scores)

For a D3R/MOR antagonist to be effective for neurological and psychiatric disorders, it must efficiently cross the blood-brain barrier (BBB). The Central Nervous System Multi-Parameter Optimization (CNS-MPO) score is a valuable tool used to predict the likelihood of a compound's brain penetration based on several physicochemical properties. nih.govvastprotech.com These properties include molecular weight (MW), lipophilicity (ClogP and ClogD), topological polar surface area (TPSA), the number of hydrogen bond donors (HBD), and the pKa of the most basic group. nih.govvastprotech.comnih.gov

In the development of dual-target ligands, achieving a favorable CNS-MPO score (typically >4) can be challenging. nih.govacs.org The bivalent nature of these compounds often leads to high molecular weights and increased lipophilicity, which can negatively impact their ability to cross the BBB. nih.gov Researchers have focused on modifying the linker and pharmacophore structures to balance the need for high receptor affinity with the physicochemical properties required for good brain penetration. nih.govvastprotech.com For instance, extensive SAR studies have led to the identification of lead compounds with CNS-MPO scores between 2.8 and 3.7, indicating a promising balance between dual-target activity and predicted CNS availability. vastprotech.com

Research into Metabolic Stability and Pharmacokinetic Properties in Preclinical Models

A compound's journey through the body is another critical aspect of its therapeutic potential. Poor metabolic stability can lead to rapid clearance and insufficient target engagement. Therefore, extensive research is conducted on the metabolic stability and pharmacokinetic properties of new D3R/MOR antagonist candidates in preclinical models.

Metabolic stability is often first assessed in vitro using liver microsomes from different species, including mice, rats, and humans. nih.govacs.orgnih.gov These studies help to identify potential metabolic liabilities and guide further chemical modifications to improve stability. For example, research on the D3R antagonist R-VK4-40 showed it was stable to phase I metabolism in rat liver microsomes, suggesting minimal first-pass effects upon oral administration. nih.gov Similarly, the lead compound 19 in another study was selected for further development based on its metabolic stability in mouse microsomes. nih.gov

In vivo pharmacokinetic studies in animals are then conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. These studies provide crucial data on bioavailability, plasma concentrations over time, and brain-to-plasma ratios, all of which inform the potential for clinical translation. The identification of major metabolites is also a key component of this research, as seen with the D3R antagonist R-VK4-116, where its major metabolites were characterized. researchgate.netresearchgate.net

Novel Therapeutic Research Avenues and Conceptual Applications

The unique pharmacological profile of D3R/MOR antagonists opens up exciting possibilities for new therapeutic applications, particularly in areas with significant unmet medical needs.

Exploration of Non-Addictive Pain Management Strategies

The opioid crisis has highlighted the urgent need for effective pain medications without the high risk of addiction. Dual-target MOR agonist/D3R antagonists represent a promising strategy to achieve this goal. nih.govresearchgate.netgoogle.com The rationale is that the MOR agonism provides analgesia, while the D3R antagonism component mitigates the rewarding and reinforcing effects of opioids that lead to abuse and addiction. nih.govresearchgate.net

Preclinical studies have provided proof-of-concept for this approach. Highly selective D3R antagonists have been shown to reduce opioid self-administration and reinstatement of drug-seeking behavior in animal models without diminishing the antinociceptive effects of the opioid. nih.govresearchgate.net The development of single molecules that combine both MOR agonism and D3R antagonism, such as "D3R/MOR antagonist 2", aims to provide a more integrated and potentially safer therapeutic option for pain management. medchemexpress.com The lead compounds from these studies, with their dual MOR agonist and D3R antagonist/partial agonist profiles, have the potential to produce analgesic effects with reduced opioid-misuse liability. vastprotech.comresearchgate.netnih.govacs.org

Research into Potential for Other Neurological and Psychiatric Disorders

The involvement of the dopamine (B1211576) D3 receptor in various neurological and psychiatric processes suggests that D3R antagonists, including those with a multi-target profile, could have therapeutic potential beyond addiction and pain. researchgate.netnih.govmdpi.com The restricted distribution of D3Rs in the limbic areas of the brain, which are associated with emotion, motivation, and cognition, makes them an attractive target for treating disorders like schizophrenia and depression with a potentially lower risk of the motor side effects associated with D2R blockade. researchgate.netmdpi.comnih.gov

Research has indicated that D3R antagonists could be effective as antipsychotic agents and may play a role in managing behavioral sensitization. nih.gov There is also growing evidence for their potential in treating other conditions. For instance, D3R antagonists are being investigated for their role in Parkinson's disease and other neuropsychiatric disorders. mdpi.comnih.gov The development of compounds like "this compound" and other dual-target ligands could pave the way for novel treatments for a range of complex brain disorders. nih.govacs.org

Methodological Advancements in Preclinical Research

The discovery and development of dual-target dopamine D3 receptor (D3R) and mu-opioid receptor (MOR) antagonists rely on a sophisticated and evolving suite of preclinical research methodologies. Advances in both in vitro screening and in vivo imaging have been instrumental in identifying and characterizing novel compounds with desired pharmacological profiles. These technologies enable a more nuanced understanding of ligand-receptor interactions, functional activity, and target engagement in a physiological context.

Development of Advanced In Vitro Screening Assays

The preclinical evaluation of D3R/MOR antagonists has been significantly enhanced by the development of diverse and high-throughput in vitro screening assays. nih.govresearchgate.netnih.gov These methods are essential for determining the fundamental pharmacological properties of new chemical entities, such as binding affinity, selectivity, and functional efficacy, before they advance to more complex biological testing.

Initial screening often involves radioligand binding assays , a well-established method used to determine the affinity (expressed as Ki) of a test compound for its target receptor. nih.govtandfonline.com These assays utilize a radiolabeled ligand with known high affinity for the receptor of interest (e.g., [125I]IABN for D3R or [3H]diprenorphine for MOR) and measure the ability of a test compound to displace it. mdpi.comacs.orgfrontiersin.org This technique is crucial for quantifying a compound's potency and its selectivity for D3R and MOR over other related receptors, such as the D2 and D4 dopamine receptors or the delta and kappa opioid receptors. mdpi.comfrontiersin.org

Beyond simple binding, functional assays are critical for characterizing whether a compound acts as an antagonist, agonist, or partial agonist. The [35S]GTPγS binding assay is a classic functional test that measures the activation of G proteins following receptor stimulation by a ligand. mdpi.comvcu.edursc.orgnih.gov An antagonist compound would be expected to block the [35S]GTPγS binding stimulated by a known agonist. Other functional assays measure changes in downstream second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). innoprot.comfrontiersin.org For Gi/o-coupled receptors like D3R and MOR, agonist activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels; antagonists block this effect. innoprot.comeurofinsdiscovery.com

More recent advancements have introduced sophisticated cell-based assays that provide a more detailed picture of receptor signaling. β-arrestin recruitment assays , often utilizing Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (e.g., PathHunter), measure the translocation of β-arrestin to the activated receptor. nih.govacs.orgfrontiersin.orgeurofinsdiscovery.com These assays are valuable for identifying biased ligands, which preferentially activate G protein-dependent or β-arrestin-dependent signaling pathways. BRET and the related Förster Resonance Energy Transfer (FRET) are also powerful tools for studying receptor heterodimerization, which can be a crucial aspect of the pharmacology of dual-target ligands. frontiersin.orgresearchgate.netfrontiersin.orgscienceopen.com Furthermore, receptor internalization assays, which can be monitored using fluorescently tagged receptors, provide another method to assess the functional consequences of ligand binding. innoprot.com

These varied and often high-throughput assays allow for the rapid screening of large chemical libraries and provide a detailed structure-activity relationship (SAR) profile that guides the optimization of lead compounds. nih.govnih.govnih.gov

Table 1: Overview of Advanced In Vitro Screening Assays for D3R/MOR Antagonist Development

| Assay Type | Principle | Application in D3R/MOR Antagonist Research | Key Findings/Examples |

| Radioligand Binding Assays | Competitive displacement of a high-affinity radioligand from the target receptor (D3R or MOR) by the test compound. tandfonline.com | Determines binding affinity (Ki) and receptor subtype selectivity (e.g., D3R vs. D2R). nih.govfrontiersin.org | Identification of compounds with high affinity for D3R and MOR. For example, compound 23 showed a high MOR affinity (Ki = 0.832 nM) and potent D3R affinity (Ki = 171 nM). nih.gov |

| [35S]GTPγS Functional Assays | Measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog ([35S]GTPγS) to G proteins upon receptor stimulation. mdpi.comnih.gov | Characterizes functional activity (antagonism, agonism, partial agonism) by measuring the compound's ability to block or stimulate G-protein coupling. vcu.edursc.org | Mitragynine was identified as a MOR antagonist, while 7-hydroxymitragynine (B600473) was found to be a partial agonist using this assay. nih.gov |

| cAMP Assays | Measures the modulation of intracellular cyclic AMP (cAMP) levels. For Gi/o-coupled receptors like D3R and MOR, agonist activation inhibits adenylyl cyclase, decreasing cAMP. innoprot.com | Determines functional antagonism by assessing the compound's ability to reverse the agonist-induced decrease in cAMP levels. innoprot.com | Cell lines with a cAMP biosensor allow for quantification of D3R activation and inhibition in a dose-response manner. innoprot.com |

| β-Arrestin Recruitment Assays | Detects the interaction of β-arrestin with an activated GPCR, often using resonance energy transfer (BRET/FRET) or enzyme complementation. acs.orgfrontiersin.orgeurofinsdiscovery.com | Assesses a compound's ability to block agonist-induced β-arrestin recruitment, providing insights into potential signaling bias. nih.govfrontiersin.org | BRET-based studies revealed that certain dual-target compounds exhibit MOR agonist and D3R antagonist profiles. nih.gov |

| Receptor Internalization Assays | Monitors the ligand-induced movement of fluorescently-tagged receptors from the cell surface into intracellular vesicles. innoprot.com | Functionally characterizes compounds by their ability to promote or block receptor internalization, a key step in signal desensitization. innoprot.com | High-throughput screening is possible by measuring the redistribution of fluorescent D3 receptors using image analysis. innoprot.com |

Application of Advanced Imaging Techniques in Animal Models (e.g., PET ligands for D3R)

While in vitro assays are foundational, understanding a compound's action within a living system is a critical step in preclinical development. Advanced imaging techniques, particularly Positron Emission Tomography (PET), have become indispensable tools for non-invasively studying the distribution, target engagement, and pharmacokinetics of D3R/MOR antagonists in animal models. researchgate.netmdpi.com

PET imaging requires the use of a radiotracer, a biologically active molecule labeled with a short-lived positron-emitting isotope such as carbon-11 (B1219553) (11C) or fluorine-18 (B77423) (18F). mdpi.comacs.org For D3R/MOR antagonists, this involves developing PET ligands that can cross the blood-brain barrier and bind with high affinity and selectivity to their respective targets in the brain. researchgate.netmdpi.com

The development of selective PET ligands for the D3R has been particularly challenging. snmjournals.orgoup.com This is due to the high structural similarity (homology) between D2 and D3 receptors and the significantly lower density of D3R compared to D2R in most brain regions. researchgate.netoup.com Consequently, many early D2/D3 ligands, such as [11C]raclopride, primarily reflect binding to the more abundant D2R. oup.comnih.gov

Significant progress has been made with the development of D3R-preferring ligands. researchgate.net One of the most widely used is 11C-PHNO, a D3R-preferring agonist radiotracer. mdpi.comoup.com Although it also binds to D2 receptors, its higher affinity for D3R allows for the estimation of D3R expression and occupancy in D3R-rich brain regions like the globus pallidus and substantia nigra. researchgate.netmdpi.com In preclinical studies, researchers can administer a D3R antagonist and then use 11C-PHNO PET to measure the displacement of the radiotracer, thereby quantifying the degree and duration of D3R occupancy by the antagonist drug. researchgate.net This provides crucial information linking drug dose to target engagement.

For the MOR, several PET radiotracers are well-established, including the agonist [11C]carfentanil and the antagonist [11C]methylnaltrindole. acs.orgsnmjournals.org The development of antagonist radiotracers is particularly valuable as they are less likely to produce pharmacological effects themselves. biorxiv.org These ligands are used in animal models to confirm that novel dual-target compounds engage MORs in the brain and to study the relationship between receptor occupancy and behavioral effects. snmjournals.orgrug.nl

The application of these advanced imaging techniques in animal models provides a vital translational bridge between in vitro findings and clinical studies, allowing for a more informed development of D3R/MOR antagonists. mdpi.combohrium.com

Table 2: Selected PET Ligands for D3 and Mu-Opioid Receptor Imaging in Preclinical Research

| PET Ligand | Target(s) | Ligand Type | Key Characteristics & Applications in Animal Models |

| 11C-PHNO | D3R > D2R | Agonist | D3R-preferential; used to image and quantify D3R expression and occupancy by antagonist drugs in D3R-rich brain regions of rodents and primates. researchgate.netmdpi.comoup.com |

| [18F]Fallypride | D2R/D3R | Antagonist | High-affinity antagonist that binds to both D2 and D3 receptors; used in studies to assess overall D2/D3 receptor availability. mdpi.com |

| [11C]Raclopride | D2R/D3R | Antagonist | Classic D2/D3 antagonist ligand; primarily reflects D2R binding due to receptor densities but used in studies of overall D2/D3R changes. oup.comnih.gov |

| [11C]Carfentanil | MOR | Agonist | A selective, high-affinity MOR agonist radiotracer widely used to quantify MOR availability and occupancy in animal and human brains. acs.orgsnmjournals.org |

| [18F]FE-PEO | MOR, KOR, DOR | Agonist | A non-subtype-selective opioid receptor agonist used for general imaging of opioid receptor distribution. snmjournals.org |

| [11C]Methylnaltrindole | DOR | Antagonist | A selective delta-opioid receptor antagonist used for imaging DOR distribution and occupancy. snmjournals.org |

Q & A

Q. What is the dual pharmacological mechanism of D3R/MOR antagonist 2 (Compound 121) in pain management?

this compound acts as a μ-opioid receptor (MOR) partial agonist, providing analgesia, while simultaneously antagonizing dopamine D3 receptors (D3R) to reduce opioid abuse liability. Its Ki values are 46.5 nM for D3R and 691 nM for MOR, reflecting higher selectivity for D3R . Methodologically, these properties are validated via radioligand binding assays and functional studies (e.g., BRET assays) to confirm dual-target engagement .

Q. How are binding affinities (Ki values) determined for this compound?

Ki values are quantified using competitive radioligand displacement assays in cell membranes expressing recombinant human D3R and MOR. Concentration-response curves are analyzed to calculate inhibitory constants, with corrections for nonspecific binding. These assays are standardized with reference ligands (e.g., [³H]spiperone for D3R) to ensure reproducibility .

Q. What experimental models are used to assess the analgesic efficacy of this compound?

Preclinical pain models, such as tail-flick and von Frey filament tests, measure antinociceptive effects in rodents. Inflammatory and neuropathic pain models (e.g., carrageenan-induced inflammation) are employed to evaluate therapeutic potential in diverse pain etiologies .

Q. How does this compound mitigate opioid abuse risk compared to traditional MOR agonists?

The D3R antagonism component attenuates dopamine-driven reward pathways associated with opioid addiction. Behavioral assays like conditioned place preference (CPP) and self-administration in rodents are used to quantify reductions in drug-seeking behavior .

Advanced Research Questions

Q. How can discrepancies in functional activity profiles between in vitro assays be resolved?

Discrepancies (e.g., partial agonism vs. antagonism) arise from assay-specific signaling bias. Researchers use multiplexed assays (G protein activation via GPA, β-arrestin recruitment via BRET) to characterize compound efficacy across pathways. For example, Compound 46 showed weak MOR partial agonism in GPA but no arrestin recruitment, highlighting pathway-specific biases .

Q. What structural strategies improve D3R selectivity over D2R in dual-target ligands?

Molecular docking and homology modeling identify critical interactions, such as hydrogen bonding with D3R-specific residues (e.g., Ser192) or engagement with extracellular loop 2 (ECL2). Modifications to arylamide motifs or trans-phenylcyclopropylamine linkers enhance subtype selectivity .

Q. How do CNS-MPO scores guide optimization of blood-brain barrier (BBB) penetration?

Central nervous system multiparameter optimization (CNS-MPO) scores integrate physicochemical properties (e.g., logP, molecular weight) to predict BBB permeability. Compounds like this compound are optimized by balancing lipophilicity and polar surface area to achieve scores >3, indicating favorable brain exposure .

Q. What in vivo models best evaluate the therapeutic potential for neuropathic pain?

Chronic constriction injury (CCI) and spared nerve injury (SNI) models in rodents are gold standards. Electrophysiological recordings (e.g., gamma oscillations in striatal circuits) and microdialysis for dopamine release provide mechanistic insights into D3R-mediated effects .

Q. How do functional differences between enantiomers impact D3R-targeted drug design?

Enantiomeric pairs (e.g., VK4-40 R/S) exhibit divergent pharmacology: R-enantiomers act as D3R antagonists, while S-enantiomers are partial agonists. Chiral resolution and enantiomer-specific functional assays are critical for optimizing therapeutic profiles .

Q. What computational methods validate dual-target engagement in lead optimization?

Molecular dynamics simulations and free-energy perturbation (FEP) calculations predict binding poses and affinity ratios for MOR/D3R. For example, trans-(2S,4R)-pyrrolidine scaffolds are computationally validated to engage both receptors before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.